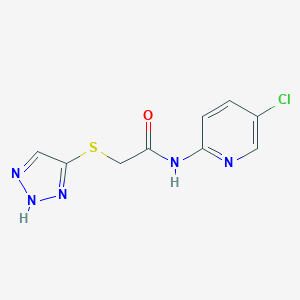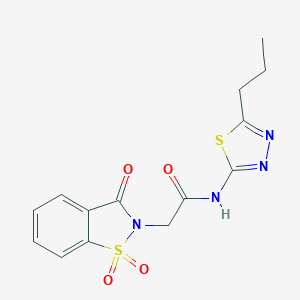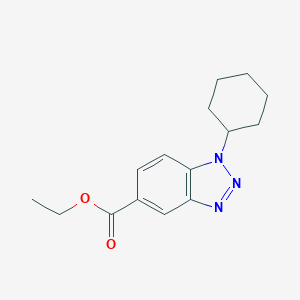![molecular formula C22H23NO B249497 2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)
2-[Methyl(trityl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(trityl)amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTE and is a tertiary amine with a trityl group attached to the nitrogen atom. MTE has a molecular weight of 427.6 g/mol and a molecular formula of C27H27NO.
Wirkmechanismus
The mechanism of action of MTE is not fully understood, but it is believed to act as a Lewis acid catalyst in various organic reactions. MTE has been shown to activate nucleophiles and stabilize intermediates, leading to increased reaction rates and yields.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MTE. However, studies have shown that MTE is not toxic to cells and does not induce significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MTE is its versatility as a reagent and catalyst in various organic reactions. MTE is also relatively easy to handle and store. However, the synthesis of MTE is a complex process that requires expertise in organic chemistry. Additionally, MTE is relatively expensive, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MTE. One potential area of research is the development of new synthetic methodologies using MTE as a reagent or catalyst. Another area of research is the investigation of the mechanism of action of MTE in various organic reactions. Additionally, the potential applications of MTE in drug discovery and medicinal chemistry warrant further investigation.
Conclusion:
In conclusion, 2-[Methyl(trityl)amino]ethanol is a versatile compound that has potential applications in various fields such as organic synthesis, catalysis, and drug discovery. The synthesis of MTE is a complex process that requires expertise in organic chemistry. Although there is limited information available on the biochemical and physiological effects of MTE, studies have shown that it is not toxic to cells and does not induce significant cytotoxicity. Further research is needed to explore the potential applications of MTE and its mechanism of action in various fields.
Wissenschaftliche Forschungsanwendungen
MTE has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and drug discovery. MTE is a versatile reagent that can be used in the synthesis of various compounds such as amino alcohols, amino acids, and peptides. MTE has also been used as a catalyst in various organic reactions such as the Michael addition, aldol reaction, and Mannich reaction.
Eigenschaften
Molekularformel |
C22H23NO |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[methyl(trityl)amino]ethanol |
InChI |
InChI=1S/C22H23NO/c1-23(17-18-24)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3 |
InChI-Schlüssel |
PUSMBGWSVOJTKY-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)


![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

